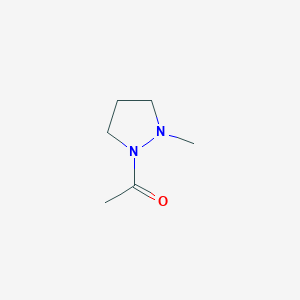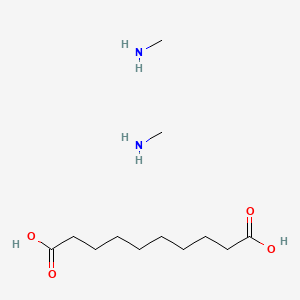
Decanedioic acid;methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Decanedioic acid can be synthesized through the oxidation of castor oil. The process involves the pyrolysis of castor oil to produce ricinoleic acid, which is then oxidized to form decanedioic acid. The reaction conditions typically involve high temperatures and the presence of an oxidizing agent.
Methanamine is synthesized through the reaction of formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of decanedioic acid involves the alkaline pyrolysis of castor oil, followed by purification through distillation. Methanamine is produced industrially by the reaction of formaldehyde and ammonia in the presence of an acid catalyst, followed by crystallization and drying.
化学反应分析
Types of Reactions
Decanedioic acid undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of decanedioic acid can yield decanediol.
Esterification: Reaction with alcohols to form esters.
Methanamine undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. It can also participate in condensation reactions to form hexamethylenetetramine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Esterification conditions: Acid catalysts such as sulfuric acid.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanediol.
Esterification: Esters of decanedioic acid.
科学研究应用
Decanedioic acid and methanamine have various scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers, plasticizers, and lubricants.
Biology: Decanedioic acid is used in the study of metabolic pathways involving dicarboxylic acids.
Medicine: Methanamine is used as a urinary antiseptic to prevent urinary tract infections.
Industry: Decanedioic acid is used in the production of nylon and other synthetic fibers.
作用机制
Decanedioic Acid
Decanedioic acid exerts its effects through its role as a metabolic intermediate. It is involved in the β-oxidation pathway, where it is broken down to produce energy.
Methanamine
Methanamine exerts its antibacterial effects through the hydrolysis to formaldehyde in acidic conditions. Formaldehyde is a potent bactericidal agent that denatures proteins and nucleic acids, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Adipic acid: Another dicarboxylic acid with a shorter carbon chain.
Hexamethylenetetramine: A compound similar to methanamine, used as a urinary antiseptic.
Uniqueness
Decanedioic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Methanamine is unique due to its ability to hydrolyze to formaldehyde, providing potent antibacterial properties.
属性
CAS 编号 |
827305-08-8 |
|---|---|
分子式 |
C12H28N2O4 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
decanedioic acid;methanamine |
InChI |
InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3 |
InChI 键 |
ZHFUGKXOBFKDPF-UHFFFAOYSA-N |
规范 SMILES |
CN.CN.C(CCCCC(=O)O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


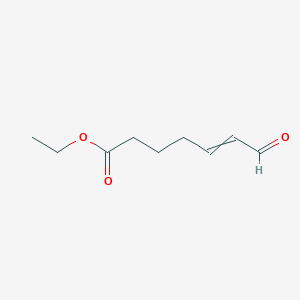

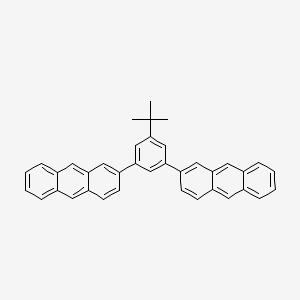
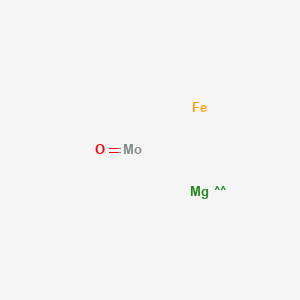
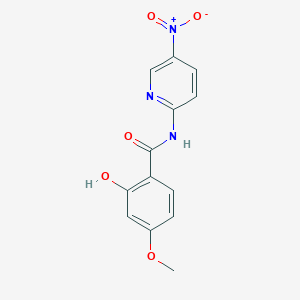
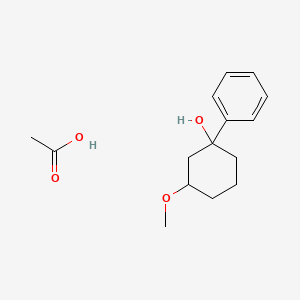
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
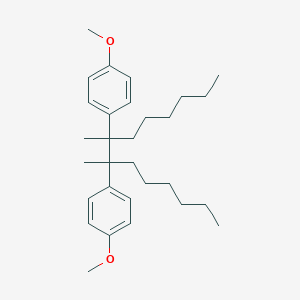
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)


![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
